Filbertone - 122440-59-9

Filbertone

Catalog Number: EVT-1575127
CAS Number: 122440-59-9
Molecular Formula: C8H14O
Molecular Weight: 126.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Filbertone, scientifically known as (E)-(+)-5(S)-methylhept-2-en-4-one, is a natural compound primarily recognized for its role as a flavoring agent, particularly in hazelnuts. First isolated from Turkish hazelnut extracts in 1989, Filbertone has garnered attention due to its unique aroma profile and its significance in the food industry. It is classified under the category of flavor compounds and is considered Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association.

Source and Classification

Filbertone is predominantly extracted from hazelnuts (Corylus avellana), where it contributes significantly to the nutty flavor characteristic of this food. The compound is classified as a ketone and is part of a broader category of volatile organic compounds that are responsible for the aroma and taste of various foods. Its chemical structure allows it to interact with olfactory receptors, making it an important compound in flavor chemistry.

Synthesis Analysis

Methods and Technical Details

  1. Isomerization: The starting material undergoes double bond isomerization using p-toluenesulfonic acid in dichloromethane.
  2. Purification: The resulting product is purified through chromatography.
  3. Characterization: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography are employed to confirm the structure and purity of Filbertone.

Another method incorporates chemoenzymatic synthesis, which has been shown to yield Filbertone with high enantiomeric purity while avoiding toxic reagents .

Chemical Reactions Analysis

Reactions and Technical Details

Filbertone can undergo various chemical reactions typical for ketones, including:

  1. Nucleophilic Addition: Reacting with nucleophiles at the carbonyl carbon can yield alcohols.
  2. Oxidation: Under certain conditions, Filbertone can be oxidized to form carboxylic acids.
  3. Reduction: It can also be reduced to secondary alcohols using reducing agents like lithium aluminum hydride.

These reactions are essential for exploring derivatives of Filbertone that may possess enhanced sensory properties or biological activities .

Mechanism of Action

Process and Data

The mechanism by which Filbertone interacts with olfactory receptors is pivotal in understanding its flavor profile. Upon inhalation, volatile compounds like Filbertone bind to olfactory receptors in the nasal cavity, triggering neural responses that are interpreted as specific flavors or aromas by the brain. Studies indicate that the stereochemistry of Filbertone plays a significant role in its sensory perception; different enantiomers can elicit distinct olfactory responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Boiling Point: Approximately 144 °C
  • Density: About 0.83 g/cm³ at 20 °C

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and ether.
  • Stability: Relatively stable under normal conditions but sensitive to extreme pH levels.

These properties make Filbertone suitable for various applications within the food industry .

Applications

Filbertone's primary application lies in the food industry as a flavoring agent, especially in products that aim to replicate or enhance hazelnut flavors. It is used in:

  • Baked Goods: To impart a nutty flavor.
  • Confectionery: Enhancing chocolate products.
  • Beverages: Used in flavored drinks to provide a natural taste profile.

Additionally, ongoing research explores potential applications in perfumery due to its aromatic properties .

Introduction to Filbertone

Filbertone ((2E)-5-methylhept-2-en-4-one) stands as the principal flavor compound responsible for the characteristic aroma of hazelnuts (Corylus spp.). This unsaturated ketone exemplifies the intricate relationship between organic chemistry and sensory perception in natural products. Its discovery revolutionized the understanding of hazelnut flavor chemistry and enabled significant industrial applications in food authentication and flavor/fragrance creation [1] [6].

Historical Context and Discovery of Filbertone

The isolation and structural identification of filbertone marked a breakthrough in flavor chemistry. In 1989, Johann Jauch and his research team achieved the first enantioselective synthesis and absolute configuration determination of filbertone, confirming it as the key odorant in hazelnuts through meticulous analytical techniques including gas chromatography-olfactometry and chiral separation [1] [7]. The compound's naming reflects its botanical origins, deriving from "filbert," a common name for hazelnuts (Corylus species), particularly Corylus maxima. Historically, filbertone's presence was noted indirectly through sensory evaluation of hazelnut oils, but its chemical identity remained elusive until the late 20th century due to the complexity of isolating trace aroma compounds from lipid matrices [1] [9]. Research revealed that filbertone exists naturally as a mixture of enantiomers, with their relative proportions varying significantly based on geographical origin and processing methods—a characteristic later exploited for authenticity testing [1] [5].

Table 1: Fundamental Chemical Properties of Filbertone [1] [6]

PropertyValue/Description
IUPAC Name(2E)-5-methylhept-2-en-4-one
CAS Registry Number81925-81-7
Molecular FormulaC₈H₁₄O
Molar Mass126.199 g·mol⁻¹
Structure TypeUnsaturated Ketone (Enone)
Key Organoleptic PropertySweet, nutty, hazelnut-like aroma
Natural OccurrencePrincipal aroma compound in hazelnuts (Corylus avellana, C. maxima)

Botanical Origins: Corylus avellana and Corylus maxima

Filbertone is intrinsically linked to hazelnuts produced by shrubs or small trees within the genus Corylus (family Betulaceae). Among commercially significant species, two stand out:

  • Corylus avellana (Common Hazel): Native across Europe and Western Asia, this species typically grows as a multi-stemmed shrub reaching 3–8 meters (10–26 feet) in height. Its deciduous leaves are rounded with doubly serrate margins. The nuts (cobnuts) are spherical to oval, 15–20 mm long, enclosed in a short, leafy involucre (husk) covering about three-quarters of the nut. Turkey dominates global production, contributing approximately 75% of the world's hazelnuts from cultivars like 'Tonda Gentile delle Langhe' and 'Tonda di Giffoni' [2] [8].
  • Corylus maxima (Filbert): Distinguished from C. avellana primarily by its longer involucre, which forms a beak-like structure fully enclosing the nut. This species is also cultivated for nut production, particularly in regions favoring its specific nut characteristics [2] [8].

The biosynthesis of filbertone within these nuts involves complex lipid oxidation pathways. While its precise biochemical precursors remain under investigation, its formation is influenced by factors including cultivar genetics, ripeness, post-harvest processing (especially roasting), and environmental conditions during growth [5] [7]. The compound accumulates in the kernel oil, contributing significantly to the volatile profile detectable even in trace amounts.

Table 2: Key Botanical Characteristics of Filbertone-Producing Hazel Species [2] [5] [8]

CharacteristicCorylus avellana (Common Hazel)Corylus maxima (Filbert)
Growth FormMulti-stemmed shrub (3-8m, occasionally taller)Similar shrub/small tree form
Leaf Shape & SizeRounded, 6-12 cm long and wideTypically larger leaves
Nut (Fruit) ShapeSpherical to ovalOften slightly elongated
Involucre (Husk)Short; encloses ~75% of nutLong, beak-like; fully encloses nut
Primary CultivationTurkey (major global producer), Italy, Spain, USA (Oregon)Europe, less widespread than C. avellana
Notable Cultivars'Tonda Gentile', 'Barcelona', 'Ennis', 'Tonda di Giffoni'Less commonly specified by cultivar commercially

Filbertone as a Key Flavor Compound in Hazelnuts

Filbertone is the definitive character impact compound for hazelnut aroma. Sensory analyses consistently identify it as the primary contributor to the warm, roasted, sweet, and distinctly nutty olfactory profile associated with high-quality hazelnuts. Its odor detection threshold is exceptionally low, meaning humans perceive its aroma at minute concentrations, highlighting its potent sensory impact [1] [3] [9]. The compound is naturally present in both raw and roasted hazelnuts, but its concentration and sensory prominence increase significantly with roasting due to the thermal degradation of precursors like lipids and amino acids.

The enantiomeric composition (ratio of R and S optical isomers) of naturally occurring filbertone varies depending on the hazelnut's geographical origin and cultivar. This variation has proven analytically valuable. Researchers like Ruiz Del Castillo demonstrated that measuring this enantiomeric ratio via techniques like chiral gas chromatography provides a reliable fingerprint to detect adulteration—specifically, the addition of cheaper hazelnut oil to premium olive oil [1] [3]. Beyond its isolated aroma, filbertone interacts synergistically with other minor volatile compounds in hazelnuts (such as pyrazines, aldehydes, and furanones), contributing to the full, rounded flavor complexity perceived during consumption. Interestingly, filbertone also occurs as a minor component in the volatile profile of other foods like chocolate, where it subtly enhances nutty and roasted nuances [3] [6] [9].

Properties

CAS Number

122440-59-9

Product Name

Filbertone

IUPAC Name

(E,5S)-5-methylhept-2-en-4-one

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4+/t7-/m0/s1

InChI Key

ARJWAURHQDJJAC-KNIZRNDPSA-N

SMILES

CCC(C)C(=O)C=CC

Synonyms

(E)-5-methylhept-2-en-4-one
5-methylhept-2-en-4-one
filbertone

Canonical SMILES

CCC(C)C(=O)C=CC

Isomeric SMILES

CC[C@H](C)C(=O)/C=C/C

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